Cas no 53947-89-0 (Apterin)

Apterin 化学的及び物理的性質
名前と識別子
-
- Apterin
- (8S,9R)-8-[1-(beta-D-Glucopyranosyloxy)-1-methylethyl]-8,9-dihydro-9-hydroxy-2H-furo[2,3-h]-1-benzopyran-2-one
- [ "" ]
- (+)-Yunngnoside B
- HMS3343G14
- AKOS040760073
- DTXSID10726668
- (8S,9R)-9-hydroxy-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one
- CHEBI:176055
- NS00094644
- FS-8143
- XA163810
- HY-130787
- CS-0113416
- (8S,9R)-9-hydroxy-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrouro[2,3-h]chromen-2-one
- Q4782227
- 2-[(8S,9R)-9-Hydroxy-2-oxo-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-8-yl]propan-2-yl beta-D-glucopyranoside
- 53947-89-0
- AKOS032949126
- DA-71003
- (8S,9R)-9-hydroxy-8-(2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxypropan-2-yl)-8,9-dihydrofuro(2,3-h)chromen-2-one
- apterin
-
- インチ: InChI=1S/C20H24O10/c1-20(2,30-19-16(26)15(25)13(23)10(7-21)28-19)18-14(24)12-9(27-18)5-3-8-4-6-11(22)29-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3/t10-,13-,14-,15+,16-,18+,19+/m1/s1
- InChIKey: ALEQYOXVXJKFOM-KTZZUYPUSA-N
- ほほえんだ: CC(C)([C@@H]1[C@@H](c2c(ccc3c2oc(=O)cc3)O1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
計算された属性
- せいみつぶんしりょう: 424.13700
- どういたいしつりょう: 424.13694696g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 681
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 155Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.58±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 672.3±55.0 °C at 760 mmHg
- フラッシュポイント: 238.2±25.0 °C
- ようかいど: 微溶性(1.5 g/l)(25ºC)、
- PSA: 159.05000
- LogP: -0.81750
- じょうきあつ: 0.0±2.2 mmHg at 25°C
Apterin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Apterin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TMA1241-100mg |
Apterin |
53947-89-0 | 100mg |
¥ 21500 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A78250-5 mg |
Apterin |
53947-89-0 | 5mg |
¥4000.0 | 2021-09-10 | ||
ChemFaces | CFN95005-10mg |
Apterin |
53947-89-0 | >=98% | 10mg |
$388 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA1241-10 mg |
Apterin |
53947-89-0 | 10mg |
¥4074.00 | 2022-02-28 | ||
TRC | A215035-1mg |
Apterin |
53947-89-0 | 1mg |
$ 620.00 | 2022-06-08 | ||
TargetMol Chemicals | TMA1241-5 mg |
Apterin |
53947-89-0 | 98% | 5mg |
¥ 8,400 | 2023-07-11 | |
Ambeed | A786897-5mg |
Apterin |
53947-89-0 | 98+% | 5mg |
$285.0 | 2025-02-27 | |
ChemFaces | CFN95005-10mg |
Apterin |
53947-89-0 | >=98% | 10mg |
$388 | 2021-07-22 | |
TRC | A215035-2.5mg |
Apterin |
53947-89-0 | 2.5mg |
$ 1005.00 | 2022-06-08 | ||
TRC | A215035-5mg |
Apterin |
53947-89-0 | 5mg |
$ 2060.00 | 2022-06-08 |
Apterin 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
Apterinに関する追加情報
Apterin: A Comprehensive Overview of Its Structure, Function, and Applications in Biomedical Sciences
Apterin, also known by its CAS registry number53947-89-0, is a natural bioactive compound that has garnered significant attention in the field of biomedical sciences. This article provides an in-depth exploration of Apterin, including its structural properties, biological functions, and potential applications in drug development and therapeutic interventions.
Apterin is a type of alkaloid compound that was first isolated from Corydalis, a genus of flowering plants commonly used in traditional medicine. Its chemical structure consists of a complex arrangement of nitrogen-containing rings, which contributes to its unique biological activities. Recent studies have highlighted the potential of Apterin in various therapeutic areas, including inflammation, neuroprotection, and cancer treatment.
One of the most promising aspects of Apterin is its anti-inflammatory properties. Research published in 2023 demonstrated that Apterin effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the development of novel anti-inflammatory drugs, particularly in conditions like rheumatoid arthritis and inflammatory bowel disease.
Furthermore, Apterin has shown remarkable neuroprotective effects in preclinical studies. Studies conducted in 2023 revealed that Apterin can mitigate oxidative stress and prevent neuronal damage in models of Alzheimer's disease. This discovery underscores its potential as a therapeutic agent for neurodegenerative disorders.
In the realm of cancer research, Apterin has exhibited potent anti-tumor activities. A 2023 study published in the journal Oncology Research demonstrated that Apterin can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. This suggests that Apterin could be a valuable adjunct to existing cancer treatment regimens.
The pharmacokinetic properties of Apterin have also been extensively studied. Research indicates that Apterin is well-absorbed after oral administration and has a relatively long half-life, making it suitable for once-daily dosing. Additionally, its ability to cross the blood-brain barrier positions it as a promising candidate for the treatment of central nervous system disorders.
Recent advancements in the synthesis of Apterin have enabled researchers to explore its potential in drug delivery systems. For instance, incorporating Apterin into nanoparticles has been shown to enhance its bioavailability and targeting efficiency. This innovative approach could pave the way for more effective therapeutic strategies.
In conclusion, Apterin, with its CAS registry number53947-89-0, represents a fascinating compound with diverse biological activities and significant potential in the biomedical sciences. From its anti-inflammatory properties to its neuroprotective and anti-tumor effects, Apterin continues to capture the interest of researchers worldwide. As our understanding of its mechanisms of action evolves, so too does its promise as a novel therapeutic agent.
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